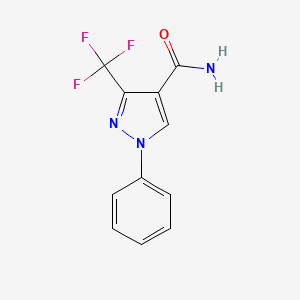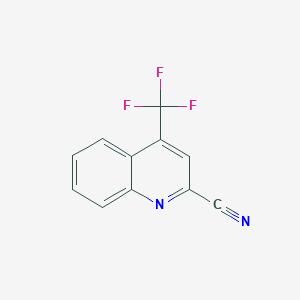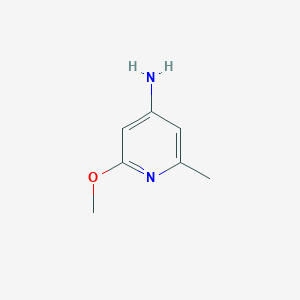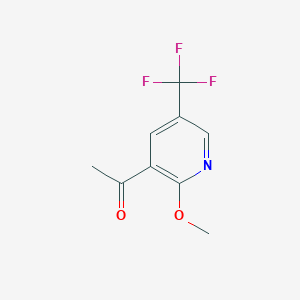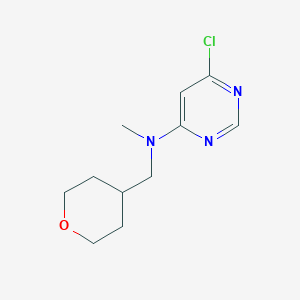
(3-Bromo-2-methylphenyl)methanamine
概要
説明
“(3-Bromo-2-methylphenyl)methanamine” is a chemical compound with the CAS Number: 943722-02-9 . It has a molecular weight of 200.08 . It is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is "1S/C8H10BrN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,5,10H2,1H3" . This indicates the compound consists of a bromine atom, a methyl group, and an amine group attached to a phenyl ring.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 200.08 . The compound is stored at a temperature of 4°C .科学的研究の応用
Synthesis and Characterization
- (3-Bromo-2-methylphenyl)methanamine is used in the synthesis of various compounds. For example, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved through a high-yielding reaction using similar compounds, highlighting the utility of bromophenyl methanamines in organic synthesis (Shimoga, Shin, & Kim, 2018).
Catalytic Applications
- Bromophenyl methanamines, similar to this compound, have been used in catalytic applications. For instance, they have been involved in the synthesis of 2,3-dihydro-1H-isoindole-1-thiones, indicating their role in facilitating complex chemical reactions (Kobayashi, Yokoi, Nakahara, & Matsumoto, 2013).
Antimicrobial and Anticancer Research
- Bromophenols, which can be derived from bromophenyl methanamines, have been studied for their antimicrobial properties. This suggests potential pharmaceutical applications for derivatives of this compound (Xu et al., 2003).
Biomedical Imaging and Photocytotoxicity
- Derivatives of bromophenyl methanamines have been synthesized and used in biomedical imaging and studied for their photocytotoxic properties in red light, indicating potential applications in cancer therapy (Basu et al., 2014).
Molecular Docking and Biological Efficacy
- Studies have been conducted on the molecular docking and biological efficacy of Schiff base rare earth metal complexes involving furan-2-yl methanamines, indicating the use of bromophenyl methanamines in developing new pharmaceutical compounds (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Synthesis of Novel Complexes
- Palladium and platinum complexes have been synthesized using pyrrole Schiff bases derived from (phenyl)methanamine, which are similar to this compound. These complexes have been investigated for their anticancer activity, demonstrating the compound's potential in medicinal chemistry (Mbugua et al., 2020).
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
(3-bromo-2-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMWYUIURJVHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943722-02-9 | |
| Record name | (3-bromo-2-methylphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

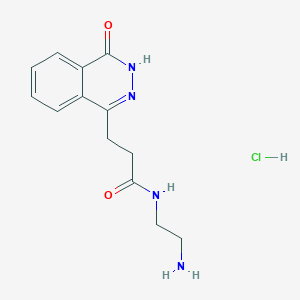
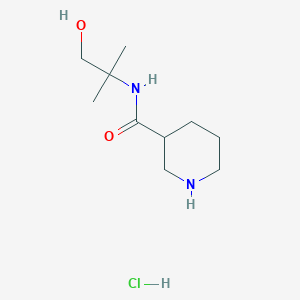
![8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1395189.png)
